molecular formula C10H15FN2O B1441078 2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol CAS No. 1179629-24-3

2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol

Cat. No. B1441078
M. Wt: 198.24 g/mol
InChI Key: VPJJHUUVPAYMMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol, also known as 2-EFA, is a chemical compound which has a wide range of applications in the scientific research field. It is a small molecule which is structurally similar to other amino-alcohols, and is composed of a nitrogen-containing aromatic ring and an alcohol group. This compound has been studied for its potential to be used as a pharmaceutical drug, as well as for its potential use in laboratory experiments.

Scientific Research Applications

  • 2-Aminopyrimidine Derivatives

    • Field : Pharmaceutical Sciences
    • Application : 2-Aminopyrimidine derivatives have shown promising antitrypanosomal and antiplasmodial activities . They have been tested against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .
    • Methods : These compounds were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
    • Results : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
  • Indoles in Multicomponent Reactions

    • Field : Organic Chemistry
    • Application : Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .
    • Methods : A one-pot three-component reaction of indole-3-aldehyde derivatives, ethyl cyanoacetate, and guanidine hydrochloride was developed to afford 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines .
    • Results : The products were used in the synthesis of various heterocyclic compounds .
  • Fluorinated Pyridines

    • Field : Organic Chemistry
    • Application : Fluorinated pyridines are used in the synthesis of various organic compounds .
    • Methods : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
    • Results : The synthesized fluorinated pyridines have been used in various applications .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s difficult to predict the exact safety and hazards associated with this compound .

properties

IUPAC Name

2-(2-amino-N-ethyl-4-fluoroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O/c1-2-13(5-6-14)10-4-3-8(11)7-9(10)12/h3-4,7,14H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJJHUUVPAYMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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